BOC-Val-Ala-OMe chemical structure and properties
BOC-Val-Ala-OMe chemical structure and properties
Chemical Structure, Synthesis, and Applications in Drug Development
Executive Summary
Boc-Val-Ala-OMe (N-tert-butoxycarbonyl-L-valyl-L-alanine methyl ester) is a protected dipeptide intermediate critical to the synthesis of bioactive peptides and antibody-drug conjugate (ADC) linkers.[1] Functioning primarily as a hydrophobic structural motif, the Val-Ala sequence is highly relevant in medicinal chemistry due to its specific recognition by lysosomal enzymes, particularly cathepsin B and elastase .
This guide provides a comprehensive technical analysis of Boc-Val-Ala-OMe, detailing its physicochemical properties, validated synthesis protocols, and analytical characterization. It serves as a definitive reference for researchers utilizing this compound as a building block for protease-cleavable linkers or as a model substrate in mechanistic studies.
Chemical Identity & Structural Analysis
Boc-Val-Ala-OMe consists of two hydrophobic amino acids, L-Valine and L-Alanine, coupled via an amide bond. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is masked as a methyl ester (OMe), rendering the molecule orthogonal to standard Fmoc/tBu solid-phase synthesis strategies but highly effective for solution-phase chemistry.
Table 1: Chemical Identification Data
| Property | Specification |
| IUPAC Name | Methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylbutanoyl]amino]propanoate |
| Common Name | Boc-Val-Ala-OMe |
| CAS Number | 15275-65-7 |
| Molecular Formula | C₁₄H₂₆N₂O₅ |
| Molecular Weight | 302.37 g/mol |
| SMILES | CC(C)C(=O)NC(=O)OC |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
Synthesis & Production Protocol
The synthesis of Boc-Val-Ala-OMe is typically achieved via solution-phase coupling. The following protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent, ensuring high enantiomeric purity and yield.
Reaction Mechanism
The reaction proceeds through the activation of the carboxylic acid of Boc-Val-OH by HBTU in the presence of a base (DIPEA), forming an active ester. This intermediate undergoes nucleophilic attack by the free amine of H-Ala-OMe (liberated in situ from its hydrochloride salt), resulting in the formation of the peptide bond.
Experimental Protocol (Standard Operating Procedure)
Reagents:
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Boc-Val-OH (1.0 equiv)
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H-Ala-OMe·HCl (1.0 equiv)[2]
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HBTU (1.1 equiv)[2]
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DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
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Activation: In a round-bottom flask, dissolve Boc-Val-OH (10 mmol) and HBTU (11 mmol) in anhydrous DCM (50 mL). Stir at 0°C under nitrogen for 15 minutes.
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Neutralization: Add DIPEA (30 mmol) to the mixture. The solution may turn slightly yellow.
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Coupling: Add H-Ala-OMe·HCl (10 mmol) directly to the reaction mixture.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1; Stain: Ninhydrin or PMA).
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Work-up:
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Dilute with EtOAc (100 mL).
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Wash sequentially with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).
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Dry the organic layer over anhydrous MgSO₄.
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Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield Boc-Val-Ala-OMe as a white solid.
Synthesis Workflow Diagram
Caption: Logical workflow for the solution-phase synthesis of Boc-Val-Ala-OMe using HBTU activation.
Analytical Characterization
Verification of the structure is performed using Proton Nuclear Magnetic Resonance (
Proton NMR ( H NMR) Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[3][4]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 6.50 - 6.52 | Doublet (d) | 1H | NH (Amide) | Ala Nitrogen proton |
| 5.10 - 5.12 | Doublet (d) | 1H | NH (Carbamate) | Val Nitrogen proton (Boc) |
| 4.55 - 4.62 | Multiplet (m) | 1H | Chiral center of Alanine | |
| 3.92 - 3.96 | Multiplet (m) | 1H | Chiral center of Valine | |
| 3.75 | Singlet (s) | 3H | O-CH₃ | Methyl Ester group |
| 2.10 - 2.20 | Multiplet (m) | 1H | Isopropyl methine | |
| 1.45 | Singlet (s) | 9H | C(CH₃)₃ | Boc tert-butyl group |
| 1.41 | Doublet (d) | 3H | Alanine methyl side chain | |
| 0.90 - 0.98 | Doublets (dd) | 6H | Valine isopropyl methyls |
Mass Spectrometry
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Method: ESI-MS (Positive Mode)
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Expected Ion:
[5] -
Calculated Mass:
Da -
Observed m/z: ~325.2
Applications in Drug Development
Boc-Val-Ala-OMe is not merely a synthetic intermediate; its specific dipeptide sequence is a privileged structure in medicinal chemistry.
Protease-Cleavable Linkers (ADCs)
The Val-Ala (VA) dipeptide sequence is a classic substrate for lysosomal proteases, specifically Cathepsin B . In Antibody-Drug Conjugates (ADCs), this sequence serves as a linker that is stable in blood plasma but rapidly cleaved upon internalization into the tumor cell lysosome.
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Mechanism: The enzyme recognizes the hydrophobic Val-Ala motif.
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Cleavage Site: Hydrolysis occurs at the C-terminus of the Alanine residue.
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Role of Boc-Val-Ala-OMe: It is the precursor to the Val-Ala-PAB (para-aminobenzyl) linker system. The methyl ester is hydrolyzed to the acid (Boc-Val-Ala-OH), coupled to PAB, and then attached to a cytotoxic payload (e.g., MMAE).
Elastase Substrate Modeling
Human Neutrophil Elastase (HNE) preferentially cleaves peptides with small hydrophobic residues like Alanine or Valine at the P1 position. Boc-Val-Ala-OMe serves as a model substrate to assay elastase activity or to screen for inhibitors by replacing the ester with an electrophilic "warhead" (e.g., chloromethyl ketone).
Biological Activation Pathway
Caption: Pathway from Boc-Val-Ala-OMe precursor to active drug release in Antibody-Drug Conjugates.[6]
References
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Sigma-Aldrich. Boc-Ala-OMe Product Specification & CAS 28875-17-4. Retrieved from
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BroadPharm. Boc-Val-Ala-OH ADC Linker Properties. Retrieved from
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PubChem. Boc-Val-Ala-Ala-OMe Compound Summary (CID 102402959). Retrieved from
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Nanjo, T. et al. (2025).[2] Synthesis of Chlorinated Oligopeptides via N-Chloropeptide Strategy. Amazon AWS S3. Retrieved from
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ResearchGate. Efficient Sustainable Tool for Monitoring Chemical Reactions... (ESI-MS of Boc-Val-Ala-OMe). Retrieved from
